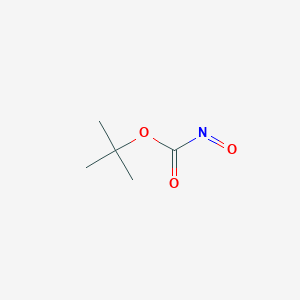

tert-Butyl oxocarbamate

CAS No.: 121893-20-7

Cat. No.: VC19134553

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121893-20-7 |

|---|---|

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | tert-butyl N-oxocarbamate |

| Standard InChI | InChI=1S/C5H9NO3/c1-5(2,3)9-4(7)6-8/h1-3H3 |

| Standard InChI Key | VNOOCKOUUMIAAY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N=O |

Introduction

Structural and Molecular Characteristics

tert-Butyl oxocarbamate (IUPAC name: tert-butyl N-oxocarbamate) is defined by the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol. The compound features a tert-butyl group [(CH₃)₃C−] attached to an oxocarbamate moiety (−OC(=O)N=O), which confers both steric bulk and electronic stabilization. The tert-butyl group’s three methyl substituents create a highly stable tertiary carbon center, while the oxocarbamate group provides a reactive site for nucleophilic substitution or hydrolysis .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | tert-butyl N-oxocarbamate |

| Canonical SMILES | CC(C)(C)OC(=O)N=O |

| Topological Polar Surface Area | 75 Ų |

The compound’s structural features are critical to its role as a protecting group. The tert-butyl moiety shields reactive amines from undesired interactions during multi-step syntheses, while the oxocarbamate group allows for controlled deprotection under acidic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

tert-Butyl oxocarbamate is typically synthesized via the reaction of tert-butyl alcohol with phosgene (COCl₂) or triphosgene in the presence of a base such as pyridine. This method proceeds under anhydrous conditions at 0–25°C, yielding the target compound with high purity . Alternative routes involve the use of carbonyldiimidazole (CDI) as a coupling agent to form the carbamate bond, though this approach is less common due to cost considerations.

Example Reaction Pathway:

-

Step 1: Activation of tert-butyl alcohol with phosgene:

-

Step 2: Aminolysis with ammonia or a primary amine:

Yields exceeding 80% are achievable under optimized conditions, with purification via recrystallization or column chromatography .

Industrial Manufacturing

Industrial production scales the above methodology using continuous-flow reactors to enhance safety and efficiency. Phosgene gas is introduced into a tert-butyl alcohol solution under controlled pressure (1–2 atm), followed by neutralization of HCl byproducts with aqueous sodium bicarbonate. Large-scale processes prioritize reagent recovery and waste minimization, achieving throughputs of several metric tons annually .

Chemical Reactivity and Functional Behavior

Hydrolysis and Deprotection

The oxocarbamate group undergoes hydrolysis under acidic (e.g., HCl/dioxane) or basic (e.g., NaOH/water) conditions, yielding tert-butyl alcohol and carbon dioxide as byproducts :

This reaction is pivotal in peptide synthesis, where selective deprotection enables sequential amino acid coupling.

Nucleophilic Substitution

tert-Butyl oxocarbamate participates in nucleophilic substitution reactions at the carbamate carbonyl. Amines, alcohols, and thiols displace the oxamate group, forming substituted ureas or carbamates. For example, reaction with benzylamine generates tert-butyl benzylcarbamate, a precursor in pharmaceutical intermediates .

Applications in Scientific Research

Peptide Synthesis

As a transient amine-protecting group, tert-butyl oxocarbamate prevents undesired side reactions during solid-phase peptide synthesis (SPPS). Its stability under basic conditions (e.g., piperidine) allows selective deprotection in the presence of acid-labile groups like Boc (tert-butoxycarbonyl) .

Medicinal Chemistry

Recent studies highlight its utility in synthesizing protease inhibitors and kinase modulators. For instance, oxamic acid derivatives—structurally related to tert-butyl oxocarbamate—exhibit potent inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor (IC₅₀ < 20 nM) . These compounds demonstrate high selectivity (>4500-fold over mammalian phosphatases) and favorable pharmacokinetic profiles, underscoring the therapeutic potential of carbamate-based scaffolds .

Table 2: Bioactivity of Oxamic Acid Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 4t | mPTPB | 2.7 | >4500 |

| 4u | mPTPB | 1.2 | >4500 |

Industrial Applications

In polymer chemistry, tert-butyl oxocarbamate acts as a chain-terminating agent in polyurethane production, controlling molecular weight and crosslinking density. Its thermal stability (decomposition >200°C) ensures compatibility with high-temperature processing .

Comparative Analysis with Related Carbamates

tert-Butyl Carbamate (Boc)

Unlike tert-butyl oxocarbamate, Boc lacks the oxo group, rendering it more labile to acidic conditions. Boc is removed with trifluoroacetic acid (TFA), whereas tert-butyl oxocarbamate requires stronger acids (e.g., HCl gas) .

Benzyloxycarbonyl (Cbz)

Future Directions and Research Opportunities

Advances in flow chemistry and biocatalysis present opportunities to optimize tert-butyl oxocarbamate synthesis. Enzymatic routes using lipases or carbamate kinases could reduce reliance on toxic reagents like phosgene. Additionally, its integration into covalent inhibitor design—exploiting the oxamate group’s electrophilicity—warrants exploration in targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume